[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
AM2201 N-(4-hydroxypentyl) metabolite: is a primary urinary metabolite of AM2201, a potent synthetic cannabinoid. This compound is part of the broader class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The chemical structure of AM2201 N-(4-hydroxypentyl) metabolite includes a fluorinated pentyl chain attached to an indole core, making it a unique and significant compound in forensic and toxicological studies .
Mechanism of Action
Target of Action
AM2201 N-(4-hydroxypentyl) metabolite is a potent synthetic cannabinoid . Its primary targets are the CB1 and CB2 receptors , which are part of the endocannabinoid system . The CB1 receptor is primarily located in the brain and is associated with psychoactive effects, while the CB2 receptor is found in the immune system and is linked to immune response .
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by binding to them . The Ki values, which represent the binding affinity of the compound to the receptors, are 1.0 nM for the CB1 receptor and 2.6 nM for the CB2 receptor . This indicates a high affinity for both receptors, suggesting a potent interaction .
Biochemical Pathways
The exact biochemical pathways affected by AM2201 N-(4-hydroxypentyl) metabolite are currently unknown . Given its interaction with the cb1 and cb2 receptors, it can be inferred that it may influence the endocannabinoid system’s functions, which include pain sensation, mood, appetite, and memory .
Pharmacokinetics
It is known to be an expected urinary metabolite of AM2201, suggesting it may be produced in the body following the metabolism of AM2201 .
Result of Action
The molecular and cellular effects of AM2201 N-(4-hydroxypentyl) metabolite’s action are currently unknown . Given its potent interaction with the CB1 and CB2 receptors, it may have significant effects on the functions regulated by the endocannabinoid system .
Biochemical Analysis
Biochemical Properties
AM2201 N-(4-hydroxypentyl) metabolite is known to interact with cannabinoid receptors CB1 and CB2, with K i values of 1.0 and 2.6 nM respectively
Molecular Mechanism
It is known to bind to cannabinoid receptors CB1 and CB2 , which may result in changes in gene expression and cellular signaling
Temporal Effects in Laboratory Settings
It has been observed that AM2201 can produce dose-related hypothermia and catalepsy that peaked at 2 hours and lasted up to 8 hours .
Metabolic Pathways
AM2201 N-(4-hydroxypentyl) metabolite is an expected urinary metabolite of AM2201, suggesting it is part of the metabolic pathway of AM2201 . Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AM2201 N-(4-hydroxypentyl) metabolite typically involves the fluorination of a pentyl chain followed by its attachment to an indole core. The reaction conditions often require the use of solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, and ethanol. The process involves multiple steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .
Industrial Production Methods: Industrial production of AM2201 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of certified reference materials and standardized procedures ensures consistency and reliability in the production process .
Chemical Reactions Analysis
Types of Reactions: AM2201 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pentyl chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the indole core, leading to the formation of reduced derivatives.
Substitution: The fluorine atom in the pentyl chain can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products:
Scientific Research Applications
Chemistry: AM2201 N-(4-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. It is also employed in studies investigating the chemical properties and reactivity of synthetic cannabinoids .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .
Medicine: While the direct medical applications of AM2201 N-(4-hydroxypentyl) metabolite are limited, it plays a crucial role in forensic toxicology and clinical toxicology. It aids in the detection and quantification of synthetic cannabinoids in biological samples, contributing to the diagnosis and treatment of cannabinoid-related intoxications .
Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products. It serves as a benchmark for quality control and standardization in the production of synthetic cannabinoid products .
Comparison with Similar Compounds
- JWH-018 N-(4-hydroxypentyl) metabolite
- UR-144 N-(4-hydroxypentyl) metabolite
- XLR-11 N-(4-hydroxypentyl) metabolite
Comparison: AM2201 N-(4-hydroxypentyl) metabolite is unique due to its fluorinated pentyl chain, which distinguishes it from other similar compounds. This structural difference can influence its binding affinity to cannabinoid receptors and its metabolic pathways. Compared to other synthetic cannabinoid metabolites, AM2201 N-(4-hydroxypentyl) metabolite may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and forensic applications .
Properties
IUPAC Name |
[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNNXALSQKDIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017862 |
Source
|
Record name | AM2201 N-(4-Hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-34-3 |
Source
|
Record name | AM2201 N-(4-Hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical methods were used to identify and quantify AM2201 and its N-(4-hydroxypentyl) metabolite in the research?
A1: The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze both the plant material and the urine sample. [] This technique allowed them to identify and quantify both AM2201 and its metabolite with high sensitivity and selectivity.
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